1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) Sodium Salt
Description
Coarse-Grained Molecular Dynamics Simulations of POPC-POPG Systems
Molecular dynamics simulations employing the Martini force field have become indispensable for studying POPG-containing membranes. The Martini 2.2 protein force field combined with Martini 2.0 lipid parameters enables accurate modeling of POPC-POPG bilayer behavior over microsecond timescales. Key simulation parameters for common membrane compositions are shown below:
Table 1. Membrane Composition and Structural Properties
| Lipid Composition | POPC Molecules | POPG Molecules | Area per Lipid (Ų) |
|---|---|---|---|
| 100% POPC | 200 | 0 | 65.49 ± 0.92 |
| 70% POPC-30% POPG | 140 | 60 | 64.70 ± 1.00 |
| 50% POPC-50% POPG | 100 | 100 | 64.42 ± 0.89 |
Data derived from 120 independent 1 μs simulations
The reduced area per lipid in POPG-containing systems (-1.6% for 50% POPG) reflects increased packing density due to stronger intermolecular interactions between anionic headgroups. This compaction enhances membrane rigidity while creating localized electrostatic potential wells that attract cationic residues. Simulations of the PAP248–286 peptide demonstrate that 50% POPG bilayers increase binding probability by 72% compared to pure POPC systems, with binding events occurring within 200 ns in 83% of trajectories.
Martini 3.0 advancements enable more realistic modeling of lipid-protein interactions, particularly for cardiolipins and phosphoinositides. Comparative studies show Martini 3 reduces artificial "stickiness" observed in earlier versions, decreasing lipid residence times near transmembrane proteins by 30-40% while maintaining accurate binding site identification. For POPG-containing systems, this improves the temporal resolution of binding/unbinding events critical for calculating association rate constants.
Properties
Molecular Formula |
C15H26O3 |
|---|---|
Molecular Weight |
254.36 g/mol |
IUPAC Name |
(1R,3aR,7aS)-1-[(2S)-1,1-dimethoxypropan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |
InChI |
InChI=1S/C15H26O3/c1-10(14(17-3)18-4)11-7-8-12-13(16)6-5-9-15(11,12)2/h10-12,14H,5-9H2,1-4H3/t10-,11+,12-,15-/m0/s1 |
InChI Key |
FXUVMZRJUQLXGF-OXIQGZBJSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@]1(CCCC2=O)C)C(OC)OC |
Canonical SMILES |
CC(C1CCC2C1(CCCC2=O)C)C(OC)OC |
Origin of Product |
United States |
Preparation Methods
Solvent Selection and Solubility
- Preferred Solvents : Chloroform (2 mg/mL solubility), methanol, or mixtures thereof.
- Storage Conditions : Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting.
- Enhancing Solubility : Heating to 37°C and sonication in an ultrasonic bath can improve dissolution.
Stock Solution Preparation Table
| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 | 1.297 | 0.2594 | 0.1297 |
| 5 | 6.4851 | 1.297 | 0.6485 |
| 10 | 12.9702 | 2.594 | 1.297 |
Table 1: Volumes of solvent required to prepare stock solutions of different molarities from various amounts of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt.
Preparation for Lipid Bilayer and Vesicle Formation
For biochemical and biophysical studies, this phospholipid is often incorporated into lipid bilayers or vesicles.
Lipid Film Hydration Method
- Step 1 : Dissolve the compound in chloroform or a chloroform/methanol mixture to prepare a lipid stock solution.
- Step 2 : Evaporate the solvent under a stream of inert gas (e.g., nitrogen) or rotary evaporation to form a thin lipid film on the vessel wall.
- Step 3 : Hydrate the lipid film with an aqueous buffer (e.g., 100 mM NaH2PO4) at a temperature above the lipid phase transition temperature.
- Step 4 : Vortex and sonicate the suspension to form multilamellar or unilamellar vesicles.
- Step 5 : Extrusion or microinjection techniques can be used to control vesicle size and composition.
Lipid Mixtures
- The compound is often mixed with other phospholipids such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) to mimic biological membranes.
- Example: A 9:1 molar ratio of POPC to 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt is used to form lipid bilayers for reconstitution studies.
In Vivo Formulation Preparation
For experimental in vivo applications, the compound may be formulated into clear solutions using co-solvents.
- Typical Co-solvents : DMSO, PEG300, Tween 80, corn oil, and water.
- Preparation Steps :
- Dissolve the compound in DMSO to prepare a master stock.
- Sequentially add PEG300, Tween 80, and water or corn oil, ensuring clarity after each addition.
- Use physical methods such as vortexing, ultrasound, or heating to aid dissolution.
- Storage : Prepared formulations should be used promptly or stored under recommended conditions to prevent degradation.
Research Findings on Preparation Impact
- Purity and storage conditions significantly affect the compound's performance in membrane studies.
- Proper solvent selection and handling prevent lipid oxidation and aggregation.
- The racemic mixture at the glycerol moiety (1'-rac-glycerol) influences bilayer properties and should be considered in experimental design.
Summary Table of Key Preparation Parameters
| Parameter | Recommendation/Value | Notes |
|---|---|---|
| Purity | >95% (HPLC verified) | Commercially available |
| Solvents | Chloroform, methanol, DMSO | Use HPLC grade solvents |
| Stock Solution Concentrations | 1 mM, 5 mM, 10 mM | See Table 1 for volume calculations |
| Storage Conditions | -20°C (up to 1 month), -80°C (up to 6 months) | Avoid repeated freeze-thaw cycles |
| Lipid Film Hydration | Hydrate with aqueous buffer at >phase transition temperature | Vortex and sonicate for vesicle formation |
| In Vivo Formulation | Sequential addition of DMSO, PEG300, Tween 80, water or corn oil | Ensure clarity before each addition |
Chemical Reactions Analysis
Types of Reactions
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the fatty acid chains.
Substitution: Substitution reactions can occur at the glycerol backbone or the fatty acid chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include modified phospholipids with altered fatty acid chains or functional groups. These products have different properties and applications in research and industry .
Scientific Research Applications
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Plays a role in membrane biology and lipidomics research.
Industry: Applied in the formulation of various pharmaceutical and cosmetic products.
Mechanism of Action
The compound exerts its effects by reducing interfacial tension at the air/water interfaces in the alveoli. This prevents the alveolar membranes from collapsing, thereby aiding in respiratory function. The molecular targets include the alveolar surfactant proteins and lipids, which interact with the compound to stabilize the alveolar structure .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Head Group Variations
- Key Insight : POPG’s anionic head group distinguishes it from zwitterionic lipids like POPC and POPE. This charge facilitates interactions with cationic antimicrobial peptides and proteins, enhancing membrane fusion efficiency compared to neutral lipids .
2.2. Acyl Chain Composition
- Key Insight : Despite identical head groups, POPG and DOPG differ in acyl chain saturation. DOPG’s di-unsaturated chains increase membrane fluidity, while POPG’s mixed-chain composition balances stability and flexibility, making it preferable for liposome-based delivery systems .
2.3. Charge-Dependent Functional Comparisons
- Cationic Molecule Binding: POPG, POPS, and ganglioside GM1 all tighten binding of cationic drugs (e.g., tetracaine) due to electrostatic interactions. However, POPG’s effect is non-specific, relying solely on charge rather than head group structure . Example: The equilibrium dissociation constant (Kd) for tetracaine binding to POPG membranes is significantly lower than for zwitterionic POPC (Kd = 180 µM for POPC vs. tighter binding for POPG) .
Membrane Fusion :
Functional Implications in Research
Antimicrobial Studies :
POPG is often mixed with POPE (3:1 molar ratio) to mimic bacterial membranes, which are rich in anionic lipids. This mixture enhances membrane leakage in the presence of antimicrobial peptides, unlike pure POPG or POPE systems .- Drug Delivery: POPG’s negative charge improves loading efficiency of cationic drugs (e.g., doxorubicin) in nanoliposomes. When combined with cholesterol and POPC (9:1:1 ratio), it forms stable, low-lamellarity vesicles suitable for targeted delivery .
Protein-Lipid Interactions : POPG stabilizes membrane-embedded proteins like KCNE1 and GIRK2 channels. Its anionic surface recruits cationic protein domains, aiding structural studies .
Biological Activity
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt (POPG) is a phospholipid that plays a significant role in cellular membranes and has been studied for its biological activities, particularly in relation to membrane dynamics and antimicrobial properties. This article explores the compound's structure, biological activity, and relevant research findings.
Chemical Structure and Properties
Chemical Information:
- Molecular Formula: C₄₀H₇₆O₁₀P - Na
- CAS Number: 268550-95-4
- Molecular Weight: 771.0 g/mol
- Purity: ≥98%
- Formulation: Crystalline solid
Structural Representation:
The structure of POPG consists of a glycerol backbone with palmitoyl (C16:0) and oleoyl (C18:1) fatty acid chains attached to the first and second positions, respectively, and a phosphate group at the third position. This amphiphilic nature allows it to interact with lipid bilayers effectively.
Membrane Interaction
POPG has been shown to integrate into lipid bilayers, affecting membrane fluidity and permeability. Its incorporation into membranes can alter the biophysical properties, leading to changes in cellular signaling pathways and interactions with membrane proteins.
Table 1: Effects of POPG on Membrane Properties
| Property | Effect of POPG |
|---|---|
| Membrane Fluidity | Increases fluidity |
| Permeability | Enhances permeability to ions |
| Protein Interaction | Modulates receptor activity |
Antimicrobial Activity
Research indicates that POPG exhibits antimicrobial properties, particularly against Gram-positive bacteria. It enhances the efficacy of certain antimicrobial peptides by disrupting bacterial membranes.
Case Study: Antimicrobial Synergy
A study demonstrated that when combined with cationic peptides like magainin 2, POPG significantly increased antibacterial activity against Staphylococcus aureus. The mechanism involves the formation of supramolecular complexes that destabilize bacterial membranes, leading to cell lysis .
In Vitro Studies
In vitro studies have shown that POPG can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. The compound's ability to modulate membrane dynamics is crucial for its therapeutic potential in cancer treatment.
Table 2: Summary of In Vitro Effects of POPG
| Cell Type | Observed Effect | Reference |
|---|---|---|
| Cancer Cells | Induction of apoptosis | |
| Bacterial Cells | Membrane disruption |
Mechanistic Insights
Mechanistic studies reveal that POPG alters the electrostatic environment of membranes, facilitating the entry of therapeutic agents into cells. This property is particularly beneficial in drug delivery systems where enhanced permeability is desired.
Q & A
Q. What are the recommended methods for synthesizing and purifying 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) sodium salt?
Synthesis typically involves enzyme-catalyzed esterification to ensure regiospecific placement of palmitoyl (16:0) and oleoyl (18:1) acyl chains. Purification is achieved via thin-layer chromatography (TLC) or column chromatography, with final validation using TLC to confirm >99% purity .
Q. How can researchers characterize the purity and structural integrity of this phospholipid?
Key methods include:
Q. What storage conditions are critical for maintaining the stability of this compound?
Store at -20°C in chloroform or methanol solutions to prevent oxidation or hydrolysis. Lyophilized powders should be kept under inert gas (e.g., argon) to avoid moisture absorption .
Q. What is the role of this phospholipid in model membrane systems?
It is widely used to mimic anionic bacterial membranes due to its phospho-(1'-rac-glycerol) headgroup. It modulates membrane charge, fluidity, and protein-lipid interactions in systems like liposomes or planar bilayers .
Q. How should researchers prepare liposomes incorporating this phospholipid?
Use extrusion (e.g., through 100 nm polycarbonate filters) or sonication to form unilamellar vesicles. Maintain a temperature above the lipid phase transition (~-2°C for POPG) and use buffers with 10 mM NaCl to stabilize headgroup interactions .
Advanced Research Questions
Q. How can contradictory data on its phase behavior in mixed lipid systems be resolved?
Contradictions often arise from variations in acyl chain saturation, ionic strength, or temperature. Cross-validate using differential scanning calorimetry (DSC) to measure phase transitions and fluorescence anisotropy to assess membrane rigidity. Compare results with control systems (e.g., POPC/POPS mixtures) .
Q. What experimental strategies optimize lipid-to-protein ratios in transmembrane protein reconstitution studies?
Titrate the phospholipid against the protein (e.g., KCNE1 or influenza M2) and use circular dichroism (CD) or electron paramagnetic resonance (EPR) to monitor structural changes. A starting ratio of 100:1 (lipid:protein) is common, adjusted based on protein solubility and activity .
Q. How to design experiments investigating its interaction with antimicrobial peptides (AMPs)?
Employ fluorescence-based leakage assays (e.g., 6-carboxyfluorescein release from liposomes) or solid-state NMR to track peptide insertion depth. Use lipid compositions mimicking bacterial membranes (e.g., POPG:POPS, 3:1) and include controls with zwitterionic lipids (e.g., POPC) .
Q. What advanced techniques analyze its impact on membrane protein topology?
Site-directed spin labeling (SDSL) combined with EPR spectroscopy reveals dynamic protein-lipid interactions. Cryo-EM or X-ray crystallography can resolve structural changes in proteins like saposins or ion channels embedded in POPG-containing bilayers .
Q. How to address variability in nano-ESI-MS data for lipidomic studies?
Normalize ion signals using internal standards (e.g., deuterated lipids) and optimize solvent conditions (e.g., 50% isopropanol/50% methanol with 5 mM ammonium acetate). Account for acyl chain length-dependent ionization efficiency .
Methodological Considerations
- Contradiction Management : When conflicting data arise (e.g., membrane stability vs. peptide-induced disruption), use orthogonal techniques (e.g., DSC + NMR) and validate under standardized buffer/pH conditions .
- Quality Control : Batch-to-batch variability in commercial sources (e.g., Avanti Polar Lipids) necessitates in-house validation via TLC and MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
